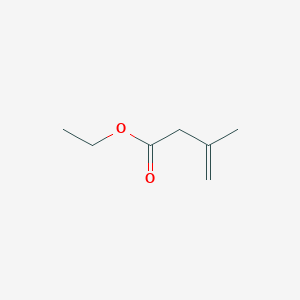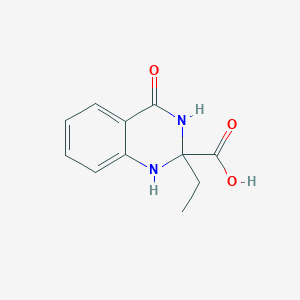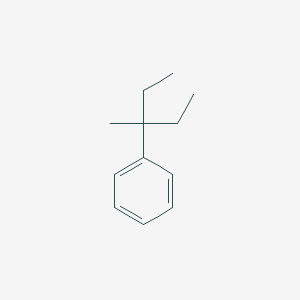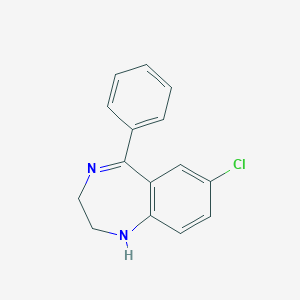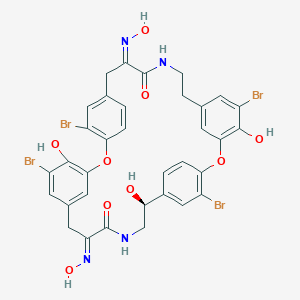
Bastadin 10
Übersicht
Beschreibung
Bastadin 10 (B10) is a tetrameric bromotyrosine structure synthesized by the marine sponge Ianthella basta . It has been identified as a structural congener responsible for dramatically stabilizing the open conformation of the Ryanodine-sensitive Ca2+ channels (RyR), possibly by reducing the free energy associated with closed to open channel transitions .
Molecular Structure Analysis
Bastadin 10 has a molecular formula of C34H28Br4N4O9 and a molecular weight of 956.22 . The exact structure of Bastadin 10 is not fully detailed in the available literature.Chemical Reactions Analysis
Bastadin 10 has been found to have a significant impact on the gating behavior of ryanodine-sensitive Ca2+ channels (RyR) . It stabilizes the open conformation of the RyR channel, possibly by reducing the free energy associated with closed to open channel transitions .Wissenschaftliche Forschungsanwendungen
Ryanodine Receptor Modulation : Bastadin 10 and its analogs have been studied for their interaction with the RyR1 isoform of the ryanodine receptor in sarcoplasmic reticulum. These compounds, including natural Bastadin 10, have demonstrated the ability to modify the activity of RyR2 in primary neuronal culture, providing new insights into their pharmacological properties (Zieminska et al., 2007).
Antineoplastic Properties : Research has shown that Bastadin 10 possesses significant antineoplastic properties. It was found to inhibit the growth of various human cancer cell lines, making it a potential candidate for cancer therapy (Pettit et al., 1995).
Anti-Angiogenic Effects : Studies have indicated that Bastadin 10 can inhibit tumor angiogenesis by inducing selective apoptosis in endothelial cells. This suggests its potential use in anti-angiogenic therapy, particularly for cancer treatment (Aoki et al., 2006).
Inhibition of Endothelial Cell Proliferation : Bastadins, including Bastadin 10, have been observed to selectively inhibit the proliferation of endothelial cells. This finding is significant in understanding the role of these compounds in vascular biology and potential therapeutic applications (Aoki et al., 2006).
Protein Kinase Inhibition : Bastadin 10 has been associated with the inhibition of several protein kinases, which is important for understanding its potential role in signal transduction pathways and its therapeutic implications (Niemann et al., 2013).
Calcium Channel Complex Modulation : Bastadins, including Bastadin 10, have been shown to modulate the skeletal muscle FKBP12/calcium channel complex. This provides valuable insights into the molecular mechanisms of muscle contraction and calcium signaling (Mack et al., 1994).
Wirkmechanismus
Bastadin 10 stabilizes the open conformation of the RyR channel in an FKBP12-dependent manner . The stability of the channel open state induced by B10 sensitizes the channel to activation by Ca2+ to such an extent that it essentially obviates regulation by physiological concentrations of Ca2+ and relieves inhibition by physiological Mg2+ .
Zukünftige Richtungen
Future research could focus on the potential therapeutic applications of Bastadin 10. For example, it has been suggested that Bastadin 10 could be used to combat primary as well as secondary (metastases) tumors . Further studies are needed to fully understand the potential of Bastadin 10 in this regard.
Eigenschaften
IUPAC Name |
(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUMXZBKBTNGS-VEGWVUODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bastadin 10 | |
CAS RN |
127687-08-5 | |
| Record name | Bastadin 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




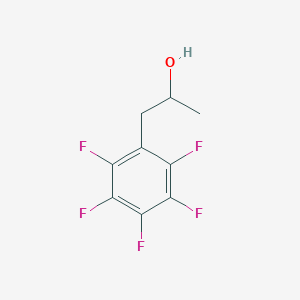
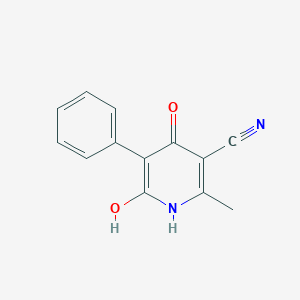
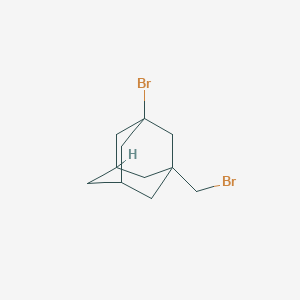

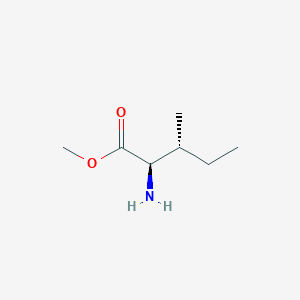
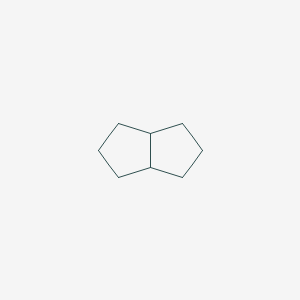
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
